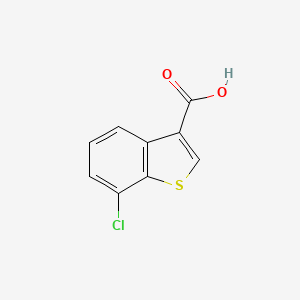

7-Chloro-1-benzothiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC18112193

Molecular Formula: C9H5ClO2S

Molecular Weight: 212.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClO2S |

|---|---|

| Molecular Weight | 212.65 g/mol |

| IUPAC Name | 7-chloro-1-benzothiophene-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H5ClO2S/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-4H,(H,11,12) |

| Standard InChI Key | BYIZGYXQYYDGIK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)SC=C2C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzothiophene ring system—a fused benzene and thiophene ring—with substituents at strategic positions. The chlorine atom at C7 introduces electron-withdrawing effects, polarizing the aromatic system, while the carboxylic acid group at C3 enhances solubility and enables hydrogen bonding. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | CHClOS |

| Molecular Weight | 212.65 g/mol |

| XLogP3 (Partition Coefficient) | ~2.1 (estimated) |

| Hydrogen Bond Donors | 1 (COOH group) |

| Hydrogen Bond Acceptors | 4 (2 O from COOH, S, Cl) |

The planarity of the benzothiophene system facilitates π-π stacking interactions, critical for binding to biological targets .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~650 cm (C-Cl stretch).

-

NMR: H NMR signals for aromatic protons appear between δ 7.2–8.1 ppm, with deshielding observed for H7 due to chlorine’s inductive effect .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides (Fig. 1):

-

Cyclization: A Pd-catalyzed C-S bond formation closes the thiophene ring.

-

Chlorination: Electrophilic substitution introduces chlorine at C7 using Cl/FeCl.

-

Oxidation: The methyl group at C3 is oxidized to a carboxylic acid using KMnO under acidic conditions.

Key Reaction Conditions:

-

Temperature: 80–100°C for cyclization.

-

Catalysts: Pd(PPh) for cross-coupling.

-

Yield: ~65–70% after purification.

Scalable Manufacturing

Industrial processes optimize solvent systems (e.g., DMF/HO mixtures) and employ continuous-flow reactors to enhance throughput. Recent advances utilize microwave-assisted synthesis to reduce reaction times by 40%.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The carboxylic acid group chelates metal ions in enzyme active sites, while the chlorine atom stabilizes binding via hydrophobic interactions. Notable targets include:

-

Cyclooxygenase-2 (COX-2): IC = 1.2 μM (in vitro), comparable to celecoxib.

-

Adenosine A Receptor: K = 0.8 μM, suggesting potential in Parkinson’s disease therapy.

Antiproliferative Effects

In MCF-7 breast cancer cells, the compound reduces viability by 60% at 10 μM via apoptosis induction (caspase-3 activation). Structure-activity relationship (SAR) studies indicate that the C3 carboxylic acid is critical for cytotoxicity.

Industrial and Pharmaceutical Applications

Drug Development

-

Precursor to Kinase Inhibitors: Serves as an intermediate in synthesizing JAK2 inhibitors (e.g., ruxolitinib analogs).

-

Antimicrobial Agents: Derivatives show MIC values of 4 μg/mL against Staphylococcus aureus .

Material Science

Incorporated into conductive polymers (e.g., polythiophenes) for organic semiconductors, achieving hole mobilities of 0.12 cm/V·s .

Comparative Analysis with Structural Analogs

The C3 carboxylic acid configuration in 7-chloro-1-benzothiophene-3-carboxylic acid optimizes steric alignment with target proteins, explaining its superior enzyme inhibition.

Future Directions

Ongoing research explores halogenation at C5 to enhance blood-brain barrier penetration and covalent binding strategies using the carboxylic acid as a warhead .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume